molecular formula C21H27N3O5S B492774 4-tert-butyl-N-[2-[4-(furan-2-carbonyl)piperazin-1-yl]-2-oxoethyl]benzenesulfonamide CAS No. 671201-17-5

4-tert-butyl-N-[2-[4-(furan-2-carbonyl)piperazin-1-yl]-2-oxoethyl]benzenesulfonamide

Cat. No. B492774
CAS RN: 671201-17-5
M. Wt: 433.5g/mol
InChI Key: YCWFUPLFIIMIQN-UHFFFAOYSA-N
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Description

“4-tert-butyl-N-[2-[4-(furan-2-carbonyl)piperazin-1-yl]-2-oxoethyl]benzenesulfonamide” is a complex organic compound. It contains a piperazine ring, which is a common feature in many pharmaceuticals and other active compounds . The compound also features a furan ring, which is a heterocyclic organic compound consisting of a five-membered aromatic ring with four carbon atoms and one oxygen .


Synthesis Analysis

The synthesis of such compounds often involves the reaction of a piperazine derivative with a suitable electrophile . In the case of “4-tert-butyl-N-[2-[4-(furan-2-carbonyl)piperazin-1-yl]-2-oxoethyl]benzenesulfonamide”, the electrophile could be a furan-2-carbonyl compound .


Molecular Structure Analysis

The molecular structure of “4-tert-butyl-N-[2-[4-(furan-2-carbonyl)piperazin-1-yl]-2-oxoethyl]benzenesulfonamide” would be expected to feature a central piperazine ring, with the furan-2-carbonyl and benzenesulfonamide groups attached at different positions .


Chemical Reactions Analysis

The chemical reactions involving “4-tert-butyl-N-[2-[4-(furan-2-carbonyl)piperazin-1-yl]-2-oxoethyl]benzenesulfonamide” would likely depend on the reactivity of the different functional groups present in the molecule . For example, the piperazine ring might undergo reactions with electrophiles, while the furan ring might participate in aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-tert-butyl-N-[2-[4-(furan-2-carbonyl)piperazin-1-yl]-2-oxoethyl]benzenesulfonamide” would be determined by its molecular structure . For example, the presence of the polar carbonyl and sulfonamide groups would be expected to influence its solubility in different solvents .

Scientific Research Applications

  • Antimalarial Activity : Some derivatives of piperazine, similar to the queried compound, have shown antimalarial activity. This includes compounds like tert-butyl (2S,3R)-4-(4-benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-3-hydroxy-1-phenylbutan-2-ylcarbamate (Cunico et al., 2009).

  • Carbonic Anhydrase Inhibition : The compound has been found to exhibit remarkable affinity towards human Carbonic Anhydrase VII (hCA VII) and good selectivity over hCA I compared to Topiramate, indicating its potential as an inhibitor (Mancuso et al., 2021).

  • Antibacterial and Antifungal Activities : Derivatives of N-Boc piperazine, which include similar structural components, have been synthesized and tested for antibacterial and antifungal activities against various microorganisms (Kulkarni et al., 2016).

  • Anticonvulsant Action : Benzenesulfonamide derivatives, related structurally to the queried compound, have shown potent inhibitory action against human carbonic anhydrase isoforms and effective anticonvulsant activity in animal models (Mishra et al., 2017).

  • Breast Cancer Cell Proliferation Inhibition : Certain 1-benzhydryl-sulfonyl-piperazine derivatives have shown significant inhibitory activity against MDA-MB-231 breast cancer cell proliferation, indicating potential application in cancer research (Kumar et al., 2007).

  • Antidepressant and Antianxiety Activities : Derivatives of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine have shown antidepressant and antianxiety activities in animal models, suggesting potential psychiatric applications (Kumar et al., 2017).

Mechanism of Action

The mechanism of action of “4-tert-butyl-N-[2-[4-(furan-2-carbonyl)piperazin-1-yl]-2-oxoethyl]benzenesulfonamide” would depend on its intended use. If it is a pharmaceutical, for example, its mechanism of action would likely involve interaction with a specific biological target .

Safety and Hazards

The safety and hazards associated with “4-tert-butyl-N-[2-[4-(furan-2-carbonyl)piperazin-1-yl]-2-oxoethyl]benzenesulfonamide” would depend on factors such as its reactivity, toxicity, and potential for bioaccumulation .

Future Directions

The future directions for research on “4-tert-butyl-N-[2-[4-(furan-2-carbonyl)piperazin-1-yl]-2-oxoethyl]benzenesulfonamide” could include further studies to elucidate its mechanism of action, optimize its synthesis, and evaluate its potential applications .

properties

IUPAC Name

4-tert-butyl-N-[2-[4-(furan-2-carbonyl)piperazin-1-yl]-2-oxoethyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O5S/c1-21(2,3)16-6-8-17(9-7-16)30(27,28)22-15-19(25)23-10-12-24(13-11-23)20(26)18-5-4-14-29-18/h4-9,14,22H,10-13,15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCWFUPLFIIMIQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NCC(=O)N2CCN(CC2)C(=O)C3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-tert-butyl-N-[2-[4-(furan-2-carbonyl)piperazin-1-yl]-2-oxoethyl]benzenesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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